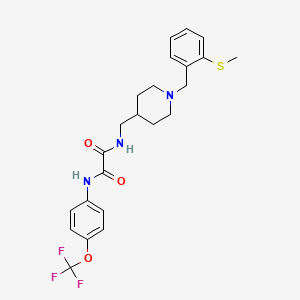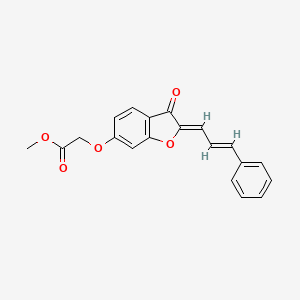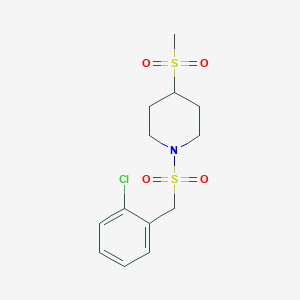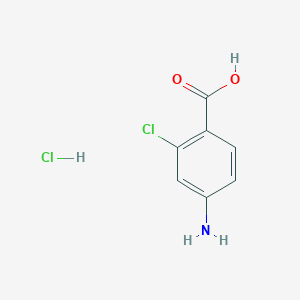
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of a piperidine ring and various functional groups. Piperidine derivatives are known for their wide range of pharmacological properties, including analgesic, anti-acetylcholinesterase, and antibacterial activities . The trifluoromethoxy phenyl group is a common moiety in drug design, often contributing to the potency and metabolic stability of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves multiple steps, starting from basic piperidine or substituted piperidines. For instance, the synthesis of N-substituted derivatives of piperidine can be achieved by reacting benzenesulfonyl chloride with a piperidine carboxylate, followed by further functionalization . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine and subsequent substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The piperidine ring can be protonated, affecting its interaction with biological targets . The presence of substituents like the methylthio group and the trifluoromethoxy phenyl group can influence the overall conformation and electronic distribution of the molecule, potentially affecting its binding affinity and selectivity for certain receptors or enzymes .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a benzyloxy group can lead to reactions typical of ethers, while the presence of an oxalamide group can introduce reactivity associated with amides, such as hydrolysis or nucleophilic acyl substitution . The specific chemical reactions of "N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide" would depend on the reactivity of these functional groups under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The lipophilicity, solubility, and stability of the compound are key factors that determine its pharmacokinetic profile. For instance, the introduction of a trifluoromethoxy group can increase the metabolic stability and lipophilicity of the compound, potentially enhancing its oral bioavailability . The presence of a piperidine ring and an oxalamide group can also affect the compound's solubility and its ability to cross biological membranes .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology : Piperidine derivatives have been studied for their roles in modulating neural receptors and pathways. For instance, compounds interacting with orexin receptors (OX1R and OX2R) have implications in compulsive food consumption and possibly other eating disorders with a compulsive component, suggesting potential applications in treating such disorders (Piccoli et al., 2012).
Cannabinoid Receptor Interactions : Studies on the molecular interaction of piperidine derivatives with cannabinoid receptors provide insights into the structural requirements for binding and activity, which could guide the design of new therapeutic agents targeting these receptors (Shim et al., 2002).
Organic Synthesis and Medicinal Chemistry : The functionalization of piperidine and its derivatives, as seen in the synthesis of spirooxindoles with substituted oxindole moieties, indicates applications in the synthesis of complex organic molecules with potential biological activity (Du et al., 2017).
Enzyme Inhibition : Piperidine derivatives have been explored for their anti-acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's, indicating the potential therapeutic application of such compounds (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3S/c1-33-20-5-3-2-4-17(20)15-29-12-10-16(11-13-29)14-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h2-9,16H,10-15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWYXWARGICXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)
![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)
![4-[[(4-Bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile](/img/structure/B2519853.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)


![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)

![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)